2-Ethyl-5-nitroaniline
Overview
Description
2-Ethyl-5-nitroaniline is a chemical compound with the CAS Number: 20191-74-6 . It has a molecular weight of 166.18 and is typically a yellow to deep reddish-yellow crystal or powder .
Molecular Structure Analysis
The molecule of 2-Ethyl-5-nitroaniline is nearly planar . In the crystal structure, weak intermolecular N—H…N and C—H…O hydrogen bonds link the molecules into chains, forming R22 (10) ring motifs .Physical And Chemical Properties Analysis
2-Ethyl-5-nitroaniline has a density of 1.2±0.1 g/cm3 . It has a boiling point of 335.3±22.0 °C at 760 mmHg . The exact mass is 166.074234 . The physical form is a crystal or powder with a yellow to deep reddish-yellow color .Scientific Research Applications
1. General Properties 2-Ethyl-5-nitroaniline is a chemical compound with the linear formula C8H10N2O2 . It’s typically a yellow to deep reddish-yellow crystal or powder .
2. Potential Uses While specific applications of 2-Ethyl-5-nitroaniline are not readily available, nitroanilines in general have been studied for various applications. For instance, 2-nitroaniline has been used in the catalytic reduction process . Nitroanilines have also been studied as stabilizers for nitrate ester-based energetic materials .
1. Dye Manufacturing Nitroanilines, including 2-Ethyl-5-nitroaniline, are often used as building blocks for making dyes . The nitro group can be reduced to an amine, which can then react with other compounds to form a wide range of colored substances.
2. Antioxidant Production Nitroanilines can also be used in the synthesis of antioxidants . These compounds can help prevent oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells.
3. Medicine Synthesis In the pharmaceutical industry, nitroanilines can be used to synthesize various medicines . The specific medicines that can be synthesized from 2-Ethyl-5-nitroaniline would depend on the other compounds used in the synthesis process.
4. Insecticide Production Nitroanilines can be used as a key ingredient in the production of insecticides . These substances can help control pests by affecting their nervous systems.
5. Catalytic Reduction Nitroanilines have been studied for their use in catalytic reduction processes . In these processes, the nitro group can be reduced to an amine, which can then be used in further reactions.
6. Gas Gum Inhibitor Nitroanilines can be used as gas gum inhibitors . These substances can help prevent the formation of gum-like deposits in gasoline and other fuels, improving their performance and longevity.
7. Corrosion Inhibitor Nitroanilines can also be used as corrosion inhibitors . These compounds can form a protective layer on the surface of metals, preventing them from reacting with their environment and corroding.
Safety And Hazards
2-Ethyl-5-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-ethyl-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZWMCKTKJKIMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400021 | |
Record name | 2-ethyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-nitroaniline | |
CAS RN |
20191-74-6 | |
Record name | 2-Ethyl-5-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20191-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-ethyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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